molecular formula C17H16N4OS B2597932 2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775367-61-7

2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2597932
CAS No.: 1775367-61-7
M. Wt: 324.4
InChI Key: DOSBELAQHNXUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound with a molecular formula of C17H16N4OS . This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with a phenyl and a thienylmethylamino group. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves several steps, typically starting with the formation of the pyrazolo[1,5-a]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl and thienylmethylamino groups are then introduced through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods would likely involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Scientific Research Applications

2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

2-phenyl-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidin-7-ones . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of phenyl and thienylmethylamino groups in this compound distinguishes it from other related compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

2-phenyl-7-(thiophen-2-ylmethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17-15-9-14(12-5-2-1-3-6-12)20-21(15)16(11-19-17)18-10-13-7-4-8-23-13/h1-9,16,18H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSBELAQHNXUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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